3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 857626-00-7
VCID: VC4705568
InChI: InChI=1S/C6H13NO3S/c7-2-3-10-6-1-4-11(8,9)5-6/h6H,1-5,7H2
SMILES: C1CS(=O)(=O)CC1OCCN
Molecular Formula: C6H13NO3S
Molecular Weight: 179.23

3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide

CAS No.: 857626-00-7

VCID: VC4705568

Molecular Formula: C6H13NO3S

Molecular Weight: 179.23

* For research use only. Not for human or veterinary use.

3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide - 857626-00-7

Description

3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydrothiophenes and features a saturated thiophene ring substituted with an aminoethoxy group and a sulfone moiety. The presence of these functional groups enhances its reactivity and functional diversity, making it a valuable scaffold in drug design and development.

Synthesis Methods

The synthesis of 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide typically involves multiple steps starting from thiophene derivatives. Common methods include alkylation reactions followed by oxidation steps to introduce necessary functional groups like the dioxolane moiety. Catalytic systems are often used to facilitate these transformations efficiently.

Steps Involved:

  • Alkylation: Initial modification of thiophene rings.

  • Oxidation: Introduction of sulfone group.

  • Functional Group Modification: Attachment of aminoethoxy group.

Biological Activities and Potential Applications

Compounds similar in structure to 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide, particularly those with sulfonamide functionalities or related heterocyclic structures, have shown promising biological activities such as anticancer effects against certain cell lines and neuroprotective properties . These findings suggest potential applications in drug discovery processes for cancer treatment or neurological disorders.

Potential Applications:

  • Cancer Treatment

  • Neuroprotection

  • Drug Discovery Scaffold

Chemical Reactivity

This compound can participate in various chemical reactions influenced by factors such as pH levels (acidic conditions may protonate the amino group), temperature variations (affecting reaction rates), and catalysts (enhancing nucleophilicity) .

Factors Influencing Reactivity:

  • pH Levels

  • Temperature Conditions

  • Catalyst Presence

Given the current state of research on this specific compound is limited compared to broader classes like thiopenes or related heterocycles , further studies are needed for comprehensive understanding.

References:

For detailed information on synthesis methods or specific applications beyond general descriptions here provided:

  • PMC Articles: For broader context on similar compounds' biological activities (PMC994036)

CAS No. 857626-00-7
Product Name 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide
Molecular Formula C6H13NO3S
Molecular Weight 179.23
IUPAC Name 2-(1,1-dioxothiolan-3-yl)oxyethanamine
Standard InChI InChI=1S/C6H13NO3S/c7-2-3-10-6-1-4-11(8,9)5-6/h6H,1-5,7H2
Standard InChIKey OBHIZMQAJMIPBE-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1OCCN
Solubility not available
PubChem Compound 62343436
Last Modified Apr 15 2024

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